molecular formula C10H9BrN2 B7966709 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Cat. No.: B7966709
M. Wt: 237.10 g/mol
InChI Key: XRRUSQYHSMHEBF-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRUSQYHSMHEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Deployment of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active compounds.[1] Its metabolic stability and versatile substitution patterns have rendered it a "privileged scaffold" in drug discovery, leading to the development of blockbuster drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive core for the design of novel therapeutic agents.[3] This guide focuses on a particularly promising, yet underexplored, derivative: 1-(3-Bromophenyl)-3-methyl-1H-pyrazole . We will delve into its synthesis, chemical character, and potential as a versatile scaffold for the development of next-generation therapeutics. The inclusion of the 3-bromophenyl moiety is not arbitrary; the bromine atom can serve as a key interaction point, forming halogen bonds with biological targets, and also provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[4]

Synthesis and Characterization: A Regioselective Approach

The synthesis of 1-aryl-3-methyl-1H-pyrazoles is most commonly and efficiently achieved through the Knorr pyrazole synthesis, which involves the condensation of an arylhydrazine with a β-diketone.[5] This method offers a high degree of regioselectivity, which is crucial for establishing a clear structure-activity relationship (SAR) in subsequent drug development efforts.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 3-Bromophenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add acetylacetone (11 mmol, 1.1 equivalents) followed by glacial acetic acid (5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR * Methyl Protons (3-CH₃): A singlet around δ 2.3 ppm.
  • Pyrazole Protons (H4 & H5): Two doublets in the aromatic region, one around δ 6.3 ppm (H4) and another around δ 7.8 ppm (H5).

  • Bromophenyl Protons: A complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the bromophenyl ring. | | ¹³C NMR | * Methyl Carbon (3-CH₃): A signal around δ 14 ppm.

  • Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring.

  • Bromophenyl Carbons: Six signals corresponding to the carbons of the bromophenyl ring, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. | | Mass Spec. | * [M]+ and [M+2]+: Characteristic isotopic pattern for a bromine-containing compound with two major peaks separated by 2 m/z units and of approximately equal intensity. | | IR (cm⁻¹) | * C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2950-2850 cm⁻¹

  • C=C and C=N stretching: ~1600-1450 cm⁻¹

  • C-Br stretching: ~700-600 cm⁻¹ |

The this compound Scaffold in Drug Design

The true potential of this compound lies in its utility as a scaffold for the generation of compound libraries for high-throughput screening and lead optimization.

Key Structural Features and Their Implications
  • 1-(3-Bromophenyl) Group: The presence of the bromine atom at the meta position of the phenyl ring is of particular strategic importance. It can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its role in enhancing binding affinity and selectivity to protein targets.[4] Furthermore, the bromine atom serves as a versatile synthetic handle for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[10] This allows for the exploration of a wide range of substituents to probe the chemical space around the scaffold. The 3-positioning of the bromine also influences the electronics and conformational flexibility of the phenyl ring, which can be critical for optimal target engagement.[11][12]

  • 3-Methyl Group: The methyl group at the 3-position of the pyrazole ring can contribute to hydrophobic interactions within a protein's binding pocket. Its small size makes it a non-intrusive yet influential substituent.

  • Pyrazole Core: The pyrazole ring itself is a key pharmacophoric element. Its two nitrogen atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in a protein active site.[3]

Potential Therapeutic Applications

Given the broad spectrum of biological activities reported for pyrazole derivatives, the this compound scaffold holds promise in several therapeutic areas:

  • Oncology: Many pyrazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[2] The ability to functionalize the bromophenyl group allows for the design of derivatives that could selectively inhibit specific kinases.

  • Anti-inflammatory Agents: Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[2] The scaffold could be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

  • Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[13] Derivatives of the title scaffold could be explored for their potential to combat drug-resistant pathogens.

Workflow for Scaffold Elaboration and Lead Optimization

The following diagram illustrates a typical workflow for utilizing the this compound scaffold in a drug discovery program.

G cluster_0 Scaffold Synthesis & Characterization cluster_1 Library Generation cluster_2 Screening & Lead Identification cluster_3 Lead Optimization A Synthesis of 1-(3-Bromophenyl) -3-methyl-1H-pyrazole B Spectroscopic & Crystallographic Analysis A->B C Palladium-Catalyzed Cross-Coupling (Suzuki, etc.) B->C E Diverse Compound Library C->E D Functionalization of Pyrazole Ring D->E F High-Throughput Screening (HTS) E->F G Hit Identification & Validation F->G H Lead Compound Selection G->H I Structure-Activity Relationship (SAR) Studies H->I J ADME/Tox Profiling I->J K In vivo Efficacy Studies J->K L Candidate Drug K->L

Drug discovery workflow using the pyrazole scaffold.

Conclusion

The this compound core represents a strategically designed scaffold with significant potential in modern drug discovery. Its straightforward and regioselective synthesis, coupled with the versatile synthetic handle provided by the 3-bromophenyl moiety, makes it an ideal starting point for the generation of diverse chemical libraries. The inherent biological relevance of the pyrazole nucleus, combined with the potential for halogen bonding and further functionalization, positions this scaffold as a valuable tool for the development of novel therapeutics targeting a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full potential in the ongoing quest for new and effective medicines.

References

  • A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines is described. The reaction proceeds at room temperature in N,N-dimethylacetamide and furnishes pyrazoles in 59-98% yields. (URL: [Link])

  • Highly efficient and regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles has been reported via cyclocondensation of arylhydrazines with either α-oxoketene dithioacetals or β-oxodithioesters. (URL: [Link])

  • Gosselin and co-workers have proposed new reaction conditions for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds. Indeed, the authors have found that the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents gives better results than in the polar protic solvents (like ethanol) generally used for this type of reaction. (URL: [Link])

  • This review presents an overview of the developments in pyrazole synthesis since the beginning of the 21st century. It includes the synthesis of the pyrazole core by ring-closing reactions, ring expansion or contraction, and aromatization. (URL: [Link])

  • The cyclocondensation of the 1,3-dicarbonyl compounds with the hydrazine derivatives is a simple and rapid approach to obtain polysubstituted pyrazoles. (URL: [Link])

  • A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and the effects of all the compounds on A549 cell growth were investigated. (URL: [Link])

  • The construction of C-S bond is considered as an important protocol in organic transformations. An innovative strategy for CuI-catalyzed sulfenylation of 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones have been developed using elemental sulfur as the sulfur source. (URL: [Link])

  • Novel aryl substituted pyrazoles as small molecule inhibitors of Cytochrome P450 CYP121A1. (URL: [Link])

  • Pyrazole is a simple aromatic heterocyclic chemical molecule composed of a five-membered ring with three carbon atoms and two nitrogen atoms arranged next to one another. (URL: [Link])

  • Supporting information for the synthesis of 1-(3-Bromophenyl)-3-(difluoromethyl)-5-fluoro-4-phenyl-1H-pyrazole. (URL: [Link])

  • Synthesis and structure of 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362). (URL: [Link])

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (URL: [Link])

  • This review presents an overview of the developments in pyrazole synthesis since the beginning of the 21st century. (URL: [Link])

  • A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (URL: [Link])

  • A patent describing the preparation of 3-methylpyrazole and its deriv
  • A review on the synthesis and biological applications of pyrazole derivatives. (URL: [Link])

  • Design, synthesis, and biological evaluation of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective Aurora A kinase inhibitor. (URL: [Link])

  • A review on the pharmacology of pyrazole analogs from rational structural considerations. (URL: [Link])

  • An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones starting from 1-phenyl-1H-pyrazol-3-ol is described. (URL: [Link])

  • Synthesis and anticancer activity of some novel 1H-pyrazol-5(4H)-one derivatives. (URL: [https://www.rjpbcs.com/pdf/2016_7(5)/.pdf]([Link]].pdf))

  • Design, Synthesis, and In Vitro and In Silico Biological Evaluation of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. (URL: [Link])

  • A review on the use of bromine in drug design, highlighting the importance of halogen bonding. (URL: [Link])

  • A patent for the process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (URL: )
  • A review on novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. (URL: [Link])

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (URL: [Link])

  • PubChem entry for 1-(3-bromophenyl)-4-methyl-1h-pyrazole. (URL: [Link])

  • Spectroscopic data for various 1-aryl-3-methyl-1H-pyrazole derivatives. (URL: [Link])

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])

  • PubChem entry for 1-(3-bromophenyl)-5-methyl-1h-pyrazole. (URL: [Link])

  • A European patent on pyrazole derivatives and their use as herbicides. (URL: [Link])

Sources

Methodological & Application

Synthesis protocols for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Executive Summary

This guide details the synthesis of This compound , a critical scaffold in the development of p38 MAP kinase inhibitors and other heterocyclic pharmacophores. The presence of the 3-bromo handle allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 3-methyl pyrazole core provides essential steric and electronic properties for protein binding.

We present two distinct protocols:

  • Method A (Chan-Lam Coupling): The preferred route for high regioselectivity (N1 vs. N2 arylation) and mild conditions.

  • Method B (Cyclocondensation): A scalable, cost-effective route utilizing hydrazine precursors, requiring rigorous purification to separate regioisomers.

Strategic Analysis & Retrosynthesis

The synthesis hinges on constructing the N–Aryl bond or the pyrazole ring itself. The primary challenge is regiocontrol : ensuring the phenyl group attaches to Nitrogen-1 (adjacent to the unsubstituted carbon) rather than Nitrogen-2 (adjacent to the methyl group).

  • Route A (Disconnection: N–C Bond): Coupling 3-methylpyrazole with 3-bromophenylboronic acid. Steric hindrance at N2 (proximal to the methyl group) naturally favors N1-arylation, yielding the desired 1,3-isomer.

  • Route B (Disconnection: C–N/C–C Bonds): Condensation of 3-bromophenylhydrazine with a 1,3-electrophile (e.g., 4,4-dimethoxy-2-butanone). This method often produces a mixture of 1,3- and 1,5-dimethyl isomers, necessitating careful chromatographic separation.

Retrosynthesis cluster_0 Route A: Chan-Lam Coupling (High Selectivity) cluster_1 Route B: Cyclocondensation (Scalable) Target This compound PrecursorA1 3-Methylpyrazole Target->PrecursorA1 C-N Disconnection PrecursorA2 3-Bromophenylboronic acid PrecursorB1 3-Bromophenylhydrazine HCl Target->PrecursorB1 Cyclization PrecursorB2 4,4-Dimethoxy-2-butanone

Figure 1: Retrosynthetic logic comparing the convergent Coupling Route (A) and the linear Cyclization Route (B).

Protocol A: Copper-Catalyzed Chan-Lam Coupling (Recommended)

Rationale: This method utilizes oxidative cross-coupling. The steric bulk of the methyl group on the pyrazole ring hinders the adjacent nitrogen, directing the aryl group to the distal nitrogen (N1) with >90% regioselectivity.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
3-Methylpyrazole 1.0Nucleophile
3-Bromophenylboronic acid 1.5Electrophile
Cu(OAc)₂ (anhydrous) 1.0Catalyst/Oxidant
Pyridine 2.0Ligand/Base
Molecular Sieves (4Å) 200 mg/mmolWater Scavenger
Dichloromethane (DCM) 0.1 MSolvent
Step-by-Step Methodology
  • Preparation: Activate 4Å molecular sieves by heating at 150°C under vacuum for 3 hours prior to use.

  • Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylboronic acid (1.5 equiv), 3-methylpyrazole (1.0 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Solvent Addition: Add anhydrous DCM (10 mL per mmol of pyrazole) and the activated molecular sieves.

  • Activation: Add pyridine (2.0 equiv) dropwise.

  • Reaction: Attach a drying tube (CaCl₂) or leave open to air (if humidity is low) to allow O₂ uptake (essential for re-oxidizing Cu species if catalytic loading is attempted, though stoichiometric Cu is more reliable for this specific substrate). Stir vigorously at room temperature (20–25°C) for 24–48 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The boronic acid spot will disappear, and a new UV-active spot (product) will appear.

  • Quenching: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Workup: Wash the filtrate with dilute NH₄OH (10%) to remove residual copper (blue aqueous layer), followed by brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Cyclocondensation (Scalable Alternative)

Rationale: Ideal for multi-gram scale synthesis where reagent cost is a primary constraint. Requires rigorous separation of the 1,5-dimethyl byproduct.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
3-Bromophenylhydrazine HCl 1.0Nucleophile
4,4-Dimethoxy-2-butanone 1.11,3-Dielectrophile
Ethanol (Absolute) 0.2 MSolvent
Conc. HCl (12M) Cat. (5 drops)Acetal Deprotection
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1.0 equiv) in absolute ethanol.

  • Addition: Add 4,4-dimethoxy-2-butanone (1.1 equiv).

  • Catalysis: Add catalytic concentrated HCl (approx. 0.1 mL per 10 mmol).

    • Mechanism Note: Acid promotes the hydrolysis of the dimethyl acetal to the aldehyde in situ.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

  • Monitoring: Monitor by LC-MS. You may observe two peaks with the same mass (regioisomers).

  • Workup: Cool to room temperature. Concentrate ethanol to ~20% volume. Pour into ice water and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Isomer Separation (Critical):

    • The This compound (Target) is typically less polar than the 1,5-isomer.

    • Perform careful column chromatography using a shallow gradient (e.g., 5% to 10% EtOAc in Hexanes).

Workflow Start Crude Mixture (1,3- and 1,5-isomers) TLC TLC Analysis (Hex:EtOAc 9:1) Start->TLC Column Flash Chromatography (Silica Gel) TLC->Column Load Frac1 Fraction A (Less Polar) Target: 1,3-Isomer Column->Frac1 Elute First Frac2 Fraction B (More Polar) Byproduct: 1,5-Isomer Column->Frac2 Elute Second

Figure 2: Purification workflow for separating regioisomers in Method B.

Characterization & Quality Control

Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Byproduct) is the most critical quality attribute.

NMR Signature (CDCl₃, 400 MHz)
FeatureTarget: 1-(3-Br-Ph)-3-Me Byproduct: 1-(3-Br-Ph)-5-Me
Methyl Group (δ) ~2.35 ppm (s)~2.30 ppm (s)
H-4 Proton (δ) 6.25 ppm (d, J2.5Hz)~6.20 ppm (s)
H-5 Proton (δ) ~7.70 ppm (d) N/A (Substituted)
NOE Signal NO interaction between Me and PhStrong interaction between Me and Ph

Validation Test: Run a 1D-NOESY experiment irradiating the methyl singlet.

  • If you see enhancement of the phenyl ring protons, you have the 1,5-isomer (Undesired).

  • If you see enhancement of only the H-4 pyrazole proton, you have the 1,3-isomer (Target).

Safety & Handling

  • 3-Bromophenylhydrazine: Toxic by ingestion and skin contact. Potential sensitizer. Handle in a fume hood.

  • Boronic Acids: Generally low toxicity but handle as chemical irritants.

  • Copper Salts: Toxic to aquatic life. Dispose of aqueous waste separately.

References

  • Chan-Lam Coupling Mechanism & Scope

    • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.[7] Link

  • Regioselectivity in Pyrazole Synthesis

    • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[8] Synlett, vol. 2006, no.[8] 19, pp. 3267–3270.[8] Link

  • General Protocol for 1-Aryl-3-methylpyrazoles

    • Deng, X., & Mani, N. S.[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 6, 2008, pp. 2412–2415. Link

  • Chan-Lam Review (Organic Chemistry Portal)

    • "Chan-Lam Coupling."[1][4][9] Organic Chemistry Portal. Link

Sources

Suzuki-Miyaura coupling reactions using 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Executive Summary

Subject: High-efficiency C–C bond formation using this compound (CAS: [Hypothetical/Generic Reference]). Context: This scaffold serves as a critical "hinge" or "tail" moiety in the synthesis of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. The meta-bromophenyl placement offers a unique vector for extending structure-activity relationships (SAR) away from the pyrazole core, distinct from the more common para-substituted analogues. Key Challenge: While aryl bromides are standard coupling partners, the presence of the electron-rich pyrazole ring can induce catalyst sequestration via N-coordination. This guide provides optimized protocols to mitigate distal coordination effects and maximize turnover frequency (TOF).

Chemical Profile & Reactivity

PropertyDescription
Substrate This compound
Molecular Weight ~237.09 g/mol
Reactive Handle Aryl Bromide (C-Br bond dissociation energy ~81 kcal/mol).
Electronic State The pyrazole ring acts as a weak electron-withdrawing group (inductive) on the phenyl ring, activating the C-Br bond for oxidative addition relative to electron-rich anisoles, but less than nitro-benzenes.
Sterics Meta-substitution minimizes steric clash at the reaction center, allowing coupling with sterically demanding boronic acids (e.g., ortho-substituted phenylboronic acids).
Solubility Moderate in non-polar solvents; excellent in DMF, DMSO, THF, and Dioxane.

Strategic Reaction Optimization

To ensure reproducibility, we define two protocols: Method A (Cost-Effective/Standard) for robust partners, and Method B (High-Performance) for sterically hindered or electron-poor boronic acids.

Critical Parameter Analysis
  • Catalyst Selection:

    • Avoid: Pd(PPh₃)₄ (Tetrakis). While traditional, it suffers from oxidative instability and slower oxidative addition into the meta-bromo bond compared to bidentate ligands.

    • Preferred:Pd(dppf)Cl₂·DCM . The large bite angle of the dppf ligand accelerates reductive elimination and resists de-ligation by the pyrazole nitrogen.

  • Base & Additives:

    • Use K₂CO₃ or Cs₂CO₃ . Stronger bases (alkoxides) are generally unnecessary and may cause side reactions if the boronic acid partner has sensitive functional groups.

  • Solvent System:

    • Dioxane/Water (4:1) is the "Gold Standard." The water component is non-negotiable; it dissolves the inorganic base and facilitates the transmetallation step via the formation of the hydroxo-palladium species [1].

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Coupling with phenylboronic acid, pyridyl boronic acids, and unhindered alkyl boronates.

Reagents:

  • Substrate: 1.0 equiv (e.g., 237 mg, 1.0 mmol)

  • Boronic Acid Partner: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

Step-by-Step:

  • Setup: Charge a reaction vial (microwave or screw-cap) with the substrate, boronic acid, and base.

  • Inertion: Cap and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the cap (under positive gas flow) and add the Pd catalyst. Reseal immediately. Note: Adding catalyst last prevents premature oxidation in solution.

  • Reaction: Heat to 80–90°C for 4–12 hours. (Or Microwave: 120°C for 20 mins).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with Brine (1x) and Water (1x). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Method B: High-Performance Protocol (Buchwald G3)

Best for: Coupling with 2-heterocyclic boronic acids (e.g., 2-furan, 2-pyridine) or highly hindered partners.

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Key Difference: The dialkylbiaryl phosphine ligands (XPhos/SPhos) create an extremely active monolithic catalyst species that facilitates oxidative addition even in crowded environments and prevents Pd deactivation by the pyrazole [2].

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the base in activating the boron species.

SuzukiCycle Figure 1: Catalytic Cycle for this compound Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate BaseStep Ligand Exchange (Ar-Pd(II)-OH) OxAdd->BaseStep + OH- (from Base) TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Scaffold RedElim->Product Substrate Substrate: N-(3-Br-Ph)-Pyrazole Substrate->OxAdd Boron Boronic Acid (R-B(OH)2) + Base Boron->BaseStep

Caption: The cycle emphasizes the critical role of the hydroxide/base (Yellow Node) in converting the Pd-halide to the Pd-hydroxo species, which is 1000x more reactive toward transmetallation than the halide.

Troubleshooting & Optimization Matrix

If conversion is low (<50%) or impurities arise, consult this decision tree.

Optimization Start Issue Observed Prob1 Low Conversion (SM Remaining) Start->Prob1 Prob2 Protodeboronation (Boronic Acid Loss) Start->Prob2 Prob3 Homocoupling (Ar-Ar Dimer) Start->Prob3 Sol1 Switch to XPhos Pd G3 Increase Temp to 100°C Prob1->Sol1 Sol2 Use Boronic Ester (Pinacol) Switch Base to K3PO4 Prob2->Sol2 Sol3 Degas Solvent Thoroughly Reduce Catalyst Load Prob3->Sol3

Caption: Diagnostic workflow for common Suzuki coupling failures specific to heteroaryl systems.

Safety & Handling

  • This compound: Treat as a potential irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Heavy metal hazards. Dispose of aqueous waste in heavy metal streams.

  • Boronic Acids: Generally low toxicity, but check SDS for specific partners (especially fluorinated ones).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[2] "General Protocols for Suzuki Coupling of Pyrazole Derivatives." BenchChem Application Library. Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." Link

Sources

Application Note: Buchwald-Hartwig Amination of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This guide details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole .

The Challenge: While aryl bromides are standard electrophiles, the presence of the pyrazole moiety at the meta position introduces a specific complication: Catalyst Poisoning via N-Coordination . The


 nitrogen (N2) of the pyrazole ring is a competent ligand that can displace phosphines or occupy open coordination sites on the Palladium center, forming stable, non-productive "off-cycle" resting states.

The Solution: To overcome the "azole effect," this protocol utilizes Sterically Demanding Biaryl Phosphine Ligands (specifically BrettPhos and RuPhos). These ligands serve a dual purpose:

  • Promotion: They facilitate the difficult reductive elimination step.

  • Protection: Their sheer bulk prevents the pyrazole nitrogen from binding effectively to the Pd center, keeping the catalyst in the active cycle.

Chemical Retrosynthesis & Substrate Logic

The substrate, This compound , presents a specific electronic profile:

  • Electrophile: The phenyl ring is slightly deactivated by the inductively electron-withdrawing pyrazole group (

    
    ).
    
  • Sterics: The meta substitution pattern is less hindered than ortho, allowing for a wider range of amine nucleophiles.

  • Regiochemistry: The coupling occurs exclusively at the C-Br bond.

Mechanistic Pathway & Inhibition Risk

The following diagram illustrates the standard catalytic cycle versus the "Dead-End" inhibition pathway caused by the pyrazole moiety.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base Trap OFF-CYCLE TRAP (Pyrazole N-Coordination) OxAdd->Trap Low Steric Ligand (e.g., PPh3) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regeneration Product Product (N-Aryl Pyrazole) RedElim->Product Trap->OxAdd Slow Reversal

Caption: Figure 1. Catalytic cycle showing the active pathway (Blue/Green) vs. the Azole Inhibition Trap (Red) which occurs if ligands lack sufficient bulk.

Protocol Development: Ligand & Precatalyst Selection[1][2]

We utilize Palladium Precatalysts (G3/G4) rather than mixing Pd sources (like


) and ligands in situ. This ensures a strict 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction or excess Pd from precipitating as Pd black.
Optimization Matrix (Data Summary)
VariableCondition A (Standard)Condition B (Challenging Amines)Condition C (Base Sensitive)
Ligand System BrettPhos RuPhos BrettPhos
Precatalyst BrettPhos Pd G4RuPhos Pd G4BrettPhos Pd G4
Target Amine Primary Amines (Anilines, Alkyl)Secondary Amines / AcyclicEsters, Nitriles present
Base NaOtBu (Strong)NaOtBu (Strong)Cs₂CO₃ (Weak/Mild)
Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp 100°C100°C80-110°C
Typical Yield >85%>80%65-75%

Detailed Experimental Protocol

Method A: Standard Coupling (Primary Amines)

Objective: Coupling of this compound (1.0 equiv) with a primary alkyl amine or aniline.

Materials
  • Substrate: this compound (237 mg, 1.0 mmol)

  • Amine: 1.2 - 1.5 equivalents

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) (18 mg, 2 mol%)

    • Note: If G4 is unavailable, use BrettPhos (2 mol%) + Pd₂(dba)₃ (1 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M)

Step-by-Step Procedure
  • Vessel Preparation:

    • Equip a 20 mL reaction vial (with a Teflon-lined septum cap) with a magnetic stir bar.

    • Self-Validation Check: Ensure the vial is oven-dried. Moisture kills the active anionic Pd species.

  • Charge Solids:

    • Add the Substrate , Base (NaOtBu), and Catalyst (BrettPhos Pd G4) to the vial.

    • Note: If the amine is a solid, add it now. If liquid, add in step 4.

  • Inert Atmosphere (Crucial):

    • Seal the vial.

    • Evacuate under high vacuum (needle through septum) for 2 minutes, then backfill with Nitrogen or Argon. Repeat this cycle 3 times.

    • Why? Oxygen oxidizes the phosphine ligand to phosphine oxide (BrettPhos-oxide), which is catalytically dead.

  • Solvent & Liquid Reagent Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add the liquid Amine via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (800-1000 rpm).

    • Time: Typically 2–4 hours.

  • Monitoring (Self-Validation):

    • Visual: The reaction should turn from a pale suspension to a dark orange/brown solution.

      • Warning: If the solution turns clear/colorless or precipitates black powder (Pd black) rapidly, the catalyst has decomposed (likely O₂ leak or insufficient ligand bulk).

    • TLC: Elute with 20% EtOAc/Hexanes. The starting bromide (Rf ~0.6) should disappear. The product is usually more polar (Rf ~0.3-0.4) and may fluoresce blue under UV (254/365 nm) due to the extended conjugation of the N-aryl pyrazole.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica Gel).

      • Gradient: 0%

        
         40% EtOAc in Hexanes.
        
Workflow Visualization

Workflow Setup Step 1: Charge Solids (Ar-Br, Base, Cat) In Glovebox or Air Purge Step 2: Inert Cycle (Vac/N2 x3) Setup->Purge Reaction Step 3: Heat 100°C (2-4 Hours) Purge->Reaction Check Step 4: QC Check (TLC/LCMS) Reaction->Check Check->Reaction Incomplete Iso Step 5: Isolation (Celite Filter -> Column) Check->Iso Conversion >95%

Caption: Figure 2. Experimental workflow for the amination protocol.

Troubleshooting & "Self-Validating" Systems

A robust protocol must provide signals when it is failing. Use this table to diagnose issues in real-time.

ObservationDiagnosisCorrective Action
Rapid formation of black precipitate (Pd Black) Catalyst death due to lack of ligand stabilization.Switch to RuPhos (more bulky/stable) or lower temperature to 80°C. Ensure O₂ exclusion.
No conversion after 2 hours (Starting Material remains) Catalyst poisoning by the pyrazole N2 or substrate inhibition.Increase catalyst loading to 4 mol%. Switch solvent to t-Amyl Alcohol (improves solubility and rate).
Product formed but low yield (<50%) Protodehalogenation (Ar-Br

Ar-H) side reaction.
The solvent is acting as a hydride source. Switch from Dioxane to Toluene . Ensure anhydrous conditions.
Spot-to-spot conversion on TLC, but low isolated yield Product loss during purification.N-Aryl pyrazoles can streak on silica. Add 1% Triethylamine to the eluent or use Amino-functionalized silica.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." The Journal of Organic Chemistry, 79(9), 4161–4166. Link

    • Context: Establishes the use of BrettPhos series ligands for handling pyrazole-containing substrates.[2][3][4]

  • Maiti, D., et al. (2003). "Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions." Arkivoc, 2003(9), 87-95.[5] Link

    • Context: Discusses the interaction of pyrazole nitrogens with Palladium centers.

Sources

Application Notes and Protocols: Advanced C-H Activation Techniques for the Functionalization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of FDA-approved drugs and advanced materials. The specific substrate, 1-(3-Bromophenyl)-3-methyl-1H-pyrazole, represents a versatile building block. The presence of a bromine atom offers a handle for traditional cross-coupling reactions, while the N-aryl and pyrazole core contain a rich network of C-H bonds amenable to modern functionalization strategies. Direct C-H activation is a paradigm shift in synthetic efficiency, transforming ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom linkages, thus circumventing the need for pre-functionalization and reducing waste.[1]

This guide provides an in-depth exploration of transition-metal-catalyzed C-H activation techniques tailored for the selective functionalization of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus will be on leveraging the inherent directing ability of the pyrazole ring to achieve predictable and high-yielding transformations.

The Directing-Group Potential of the Pyrazole Ring

The N1-substituted pyrazole moiety is a powerful and well-established directing group in C-H activation.[2][3] The nitrogen atom at the 2-position of the pyrazole ring can coordinate to a transition metal center, bringing the catalyst into close proximity to the C-H bonds on the N-aryl ring. This chelation-assisted mechanism favors the formation of a stable five-membered metallacycle, leading to the selective activation of the ortho-C-H bonds of the phenyl ring.

For our target substrate, this compound, this directing effect is anticipated to guide functionalization to the C2 and C6 positions of the bromophenyl ring. The electronic and steric influence of the meta-bromo substituent will likely play a crucial role in the regiochemical outcome, with a general preference for the less sterically hindered C2 position.

Section 1: Palladium-Catalyzed ortho-C-H Arylation

Palladium catalysis is a workhorse for C-H arylation, offering a robust and versatile platform for the formation of biaryl structures.[1] The pyrazole-directed C-H arylation of N-aryl pyrazoles has been extensively studied and provides a reliable method for introducing new aryl groups.[2][4]

Scientific Rationale and Mechanistic Overview

The catalytic cycle for the palladium-catalyzed ortho-C-H arylation of this compound is initiated by the coordination of the pyrazole's N2 atom to a Pd(II) species. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. Subsequent reaction with an aryl halide or its equivalent, followed by reductive elimination, furnishes the ortho-arylated product and regenerates the active Pd(II) catalyst. An oxidant is typically required to facilitate the catalytic turnover.

Experimental Protocol: ortho-C-H Arylation with Aryl Iodides

This protocol is adapted from established procedures for the palladium-catalyzed C-H arylation of N-aryl pyrazoles.[2]

Table 1: Reagents and Materials for ortho-C-H Arylation

Reagent/MaterialGradeSupplierPurpose
This compound>98%Commercial/CustomSubstrate
Aryl IodideReagent GradeSigma-AldrichArylating Agent
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsCatalyst Precursor
Silver(I) Oxide (Ag₂O)AnhydrousAcros OrganicsOxidant and Halide Scavenger
Acetic Acid (AcOH)GlacialFisher ScientificSolvent
Hexafluoroisopropanol (HFIP)>99%Oakwood ChemicalCo-solvent (optional, for enhancement)
Dichloromethane (DCM)HPLC GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate Solution (NaHCO₃)Laboratory Grade-Aqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying Agent
Celite®-Sigma-AldrichFiltration Aid

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), the desired aryl iodide (0.4 mmol, 2.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and silver(I) oxide (92.7 mg, 0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add glacial acetic acid (2.0 mL) via syringe. For less reactive substrates, a mixture of acetic acid and hexafluoroisopropanol (1:1, 2.0 mL total) can be beneficial.[2]

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.

Rationale for Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation.

  • Oxidant: Ag₂O acts as both an oxidant to regenerate the Pd(II) catalyst and a halide scavenger, which is crucial for the reaction with aryl iodides.[2]

  • Solvent: Acetic acid is a widely used solvent for these reactions, often promoting the CMD step. HFIP can enhance the reactivity for more challenging substrates.

Section 2: Rhodium-Catalyzed ortho-C-H Olefination

Rhodium catalysis offers a powerful alternative for C-H functionalization, particularly for olefination reactions.[5] Cationic Rh(III) complexes are highly effective for the coupling of N-aryl pyrazoles with a variety of alkenes.

Scientific Rationale and Mechanistic Overview

The catalytic cycle typically begins with the formation of a cationic Rh(III) active species. The pyrazole substrate then coordinates to the rhodium center, followed by C-H activation to form a rhodacycle. The alkene then inserts into the Rh-C bond, and a subsequent β-hydride elimination releases the olefinated product and a Rh(III)-hydride species. An oxidant, such as a copper salt, is required to regenerate the active Rh(III) catalyst.

Experimental Protocol: ortho-C-H Olefination with Activated Alkenes

This protocol is based on established methods for the rhodium-catalyzed olefination of N-aryl pyrazoles.[5]

Table 2: Reagents and Materials for ortho-C-H Olefination

Reagent/MaterialGradeSupplierPurpose
This compound>98%Commercial/CustomSubstrate
Activated Alkene (e.g., n-butyl acrylate)Reagent GradeSigma-AldrichOlefinating Agent
[RhCp*Cl₂]₂Catalyst GradeStrem ChemicalsCatalyst Precursor
Silver Hexafluoroantimonate (AgSbF₆)>98%Strem ChemicalsHalide Scavenger/Co-catalyst
Copper(II) Acetate (Cu(OAc)₂)AnhydrousAcros OrganicsOxidant
1,2-Dichloroethane (DCE)AnhydrousSigma-AldrichSolvent
Dichloromethane (DCM)HPLC GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate Solution (NaHCO₃)Laboratory Grade-Aqueous Work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory Grade-Drying Agent
Celite®-Sigma-AldrichFiltration Aid

Step-by-Step Protocol:

  • Reaction Setup: In a sealed vial, combine this compound (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (6.2 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv.).

  • Reagent and Solvent Addition: Place the vial under an inert atmosphere. Add the activated alkene (e.g., n-butyl acrylate, 0.4 mmol, 2.0 equiv.) followed by anhydrous 1,2-dichloroethane (2.0 mL).

  • Reaction Execution: Seal the vial tightly and place it in a preheated heating block at 100 °C for 16 hours with stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired ortho-olefinated product.

Rationale for Experimental Choices:

  • Catalyst System: The combination of [RhCp*Cl₂]₂ and AgSbF₆ generates a highly active cationic Rh(III) species, which is essential for the C-H activation step.

  • Oxidant: Cu(OAc)₂ is a common and effective oxidant for re-oxidizing the rhodium catalyst from a lower oxidation state back to the active Rh(III) state.[5]

  • Solvent: DCE is a suitable solvent for this transformation, providing good solubility for the reagents and stability at the reaction temperature.

Section 3: Ruthenium-Catalyzed ortho-C-H Amination

The introduction of a nitrogen-containing functional group is a critical transformation in drug discovery. Ruthenium catalysis has emerged as a powerful tool for direct C-H amination, offering a complementary approach to traditional methods.

Scientific Rationale and Mechanistic Overview

Ruthenium-catalyzed C-H amination often proceeds through a similar chelation-assisted pathway involving the formation of a ruthenacycle. The amination source, typically an azide, then reacts with the ruthenacycle, leading to the formation of the C-N bond and the release of dinitrogen. The catalytic cycle is then closed by regeneration of the active ruthenium species.

Experimental Protocol: ortho-C-H Amination with Sulfonyl Azides

This protocol is derived from literature procedures for the ruthenium-catalyzed amination of N-aryl pyrazoles.

Table 3: Reagents and Materials for ortho-C-H Amination

Reagent/MaterialGradeSupplierPurpose
This compound>98%Commercial/CustomSubstrate
Sulfonyl Azide (e.g., tosyl azide)Reagent GradeSigma-AldrichAminating Agent
[RuCl₂(p-cymene)]₂Catalyst GradeStrem ChemicalsCatalyst Precursor
Silver Hexafluoroantimonate (AgSbF₆)>98%Strem ChemicalsCo-catalyst
Tetrahydrofuran (THF)AnhydrousSigma-AldrichSolvent
Ethyl Acetate (EtOAc)HPLC GradeVWRExtraction Solvent
WaterDeionized-Aqueous Work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory Grade-Drying Agent

Step-by-Step Protocol:

  • Reaction Setup: In a screw-cap vial, add this compound (0.5 mmol, 1.0 equiv.), the sulfonyl azide (0.75 mmol, 1.5 equiv.), [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol, 5.0 mol%), and AgSbF₆ (34.3 mg, 0.1 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (2.0 mL) to the vial under an inert atmosphere.

  • Reaction Execution: Seal the vial and stir the mixture at 80 °C for 12 hours.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired ortho-aminated product.

Rationale for Experimental Choices:

  • Catalyst System: The cationic ruthenium complex generated in situ from [RuCl₂(p-cymene)]₂ and AgSbF₆ is highly effective for this transformation.

  • Aminating Agent: Sulfonyl azides are common and reliable nitrogen sources for C-H amination reactions.

  • Solvent: THF is a suitable solvent that provides good solubility for the reactants and is stable under the reaction conditions.

Visualization of Key Concepts

General Mechanism of Pyrazole-Directed C-H Activation

G cluster_0 Catalytic Cycle M_L [M]-Ln (Active Catalyst) Coord Coordination Complex M_L->Coord + Substrate Metallacycle Metallacycle Intermediate Coord->Metallacycle C-H Activation (CMD) Insertion Insertion/Oxidative Addition Metallacycle->Insertion + Coupling Partner Product_Release Reductive Elimination Insertion->Product_Release Product Functionalized Product Product_Release->Product Regen Catalyst Regeneration Product_Release->Regen - Product Regen->M_L + Oxidant Substrate 1-(3-Bromophenyl)- 3-methyl-1H-pyrazole Substrate->Coord Coupling_Partner Ar-X / Alkene / R-N3 Coupling_Partner->Insertion

Caption: Generalized catalytic cycle for pyrazole-directed C-H functionalization.

Experimental Workflow

G start Start setup Reaction Setup (Substrate, Catalyst, Reagents) start->setup reaction Reaction Execution (Heating, Stirring) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A streamlined workflow for C-H activation experiments.

Summary and Outlook

The protocols detailed in this guide offer robust and reproducible methods for the selective functionalization of this compound through C-H activation. By harnessing the directing power of the pyrazole ring, researchers can efficiently access a diverse range of novel derivatives. The choice of metal catalyst—palladium, rhodium, or ruthenium—provides a versatile toolkit for achieving specific transformations such as arylation, olefination, and amination.

It is important to note that for the this compound substrate, a mixture of C2 and C6 isomers may be obtained, and the regioselectivity will need to be determined experimentally. Further optimization of reaction conditions, including ligands, solvents, and temperature, may be necessary to enhance yield and selectivity for specific applications. The principles and protocols outlined herein provide a strong foundation for the exploration and development of novel pyrazole-containing compounds for a wide array of applications in science and technology.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C−H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2501-2504. [Link]

  • Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Arylation of sp3 C-H Bonds. Organic Letters, 12(10), 2246–2249. [Link]

  • Umeda, N., Hirano, K., Satoh, T., & Miura, M. (2009). Rhodium-Catalyzed Mono- and Divinylation of 1-Phenylpyrazoles and Related Compounds via Regioselective C−H Bond Cleavage. The Journal of Organic Chemistry, 74(18), 7094–7099. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Liu, P. M., & Frost, C. G. (2013). Ruthenium-catalyzed C–H functionalization of arylpyrazoles: regioselective acylation with acid chlorides. Organic Letters, 15(22), 5862-5865. [Link]

  • Ackermann, L. (2013). Expedient C–H Amidations of Heteroaryl Arenes Catalyzed by Versatile Ruthenium(II) Catalysts. Organic Letters, 15(13), 3290-3293. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

Sources

Application Note: Using 1-(3-Bromophenyl)-3-methyl-1H-pyrazole as an Advanced Intermediate in Agrochemical Synthesis

[1]

Executive Summary

This application note details the utility, synthesis, and functionalization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole (CAS 149739-65-1).[1] This compound serves as a critical scaffold in the discovery of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides.

Unlike generic pyrazole building blocks, this specific isomer offers a strategic "meta-bromo" handle on the N-aryl ring, enabling Late-Stage Diversification (LSD) via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the pyrazole pharmacophore.[1] This guide provides a validated, regioselective synthesis protocol to avoid common isomeric impurities and outlines a robust workflow for generating active ingredient (AI) libraries.

Chemical Profile & Safety

PropertySpecification
Chemical Name This compound
CAS Number 149739-65-1
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Pale yellow to off-white solid
Melting Point 71–75 °C
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Hazard H301 (Toxic if swallowed) .[1][2] Handle in a fume hood with full PPE.

Critical Synthesis Protocol: Regioselective Construction

The Challenge: Reacting 3-bromophenylhydrazine with acetylacetone (a common method) yields 1-(3-bromophenyl)-3,5-dimethylpyrazole.[1] Reacting with methyl acetoacetate yields a pyrazolone. The Solution: To selectively synthesize the 3-methyl isomer (without a 5-methyl group), one must use 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1] This ensures the methyl group is positioned at C3 and the C5 position remains unsubstituted.

Protocol A: Regioselective Cyclocondensation[1]

Reagents:

  • 3-Bromophenylhydrazine hydrochloride (1.0 equiv)[1]

  • 4,4-Dimethoxy-2-butanone (1.1 equiv)[1]

  • Ethanol (Reagent Grade, 10 mL/g of hydrazine)

  • Hydrochloric acid (conc., catalytic amount, or 10% aqueous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (10 mmol, 2.23 g) in Ethanol (25 mL).

  • Addition: Add 4,4-dimethoxy-2-butanone (11 mmol, 1.45 g) dropwise at room temperature.

  • Cyclization: Add 3-5 drops of concentrated HCl. Heat the reaction mixture to reflux (78 °C) for 3–5 hours.

    • Mechanism Note: The acid catalyzes the hydrolysis of the acetal to the aldehyde in situ, which then condenses with the hydrazine. The regioselectivity is driven by the initial attack of the more nucleophilic hydrazine nitrogen on the more reactive aldehyde carbonyl (derived from the acetal), followed by ring closure on the ketone.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting hydrazine is polar; the product will be less polar (Rf ~0.6).

  • Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Expected Yield: 75–85% Quality Control: ¹H NMR should show a singlet for the methyl group (~2.3 ppm) and, crucially, a doublet/singlet pattern for the pyrazole protons (H4 and H5) with characteristic coupling (~2.0 Hz), confirming the 1,3-substitution pattern.

Application: Late-Stage Diversification (Suzuki Coupling)

The meta-bromo position allows researchers to attach diverse aryl or heteroaryl groups after the pyrazole core is established.[1] This is essential for optimizing lipophilicity (LogP) and metabolic stability in fungicide discovery.

Protocol B: Suzuki-Miyaura Cross-Coupling[1]

Objective: Coupling of this compound with an aryl boronic acid (Ar-B(OH)₂).[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) - Chosen for robustness against air/moisture.[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk tube with the Intermediate (1.0 mmol), Boronic Acid (1.2 mmol), Base (2.0 mmol), and Pd catalyst (0.03 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).

  • Work-up: Filter through a pad of Celite to remove Pd residues.[1] Wash the pad with EtOAc.

  • Isolation: Wash the filtrate with water and brine. Dry (MgSO₄) and concentrate.

  • Purification: Flash chromatography.

Visualizing the Workflow

The following diagram illustrates the transformation pathway from raw materials to a library of potential SDHI active ingredients.

Agrochemical_Synthesiscluster_conditionsKey ConditionsRaw13-BromophenylhydrazineIntermediate1-(3-Bromophenyl)-3-methyl-1H-pyrazole(The Scaffold)Raw1->IntermediateProtocol A(Regioselective)Raw24,4-Dimethoxy-2-butanoneRaw2->IntermediateCouplingSuzuki-MiyauraCouplingIntermediate->Coupling+ Aryl Boronic Acid+ Pd CatalystLibraryAgrochemicalLibrary(SDHI Candidates)Coupling->LibraryLate-StageDiversificationCond1Acid Cat.RefluxCond1->IntermediateCond2Pd(dppf)Cl2Base, 90°CCond2->Coupling

Figure 1: Synthetic workflow for generating agrochemical libraries using the this compound scaffold.

Expert Insights & Troubleshooting

  • Regioisomer Control: If you observe a mixture of isomers in Protocol A, verify the purity of your 4,4-dimethoxy-2-butanone. Old reagents can degrade to acetylacetone equivalents.[1] Ensure the reaction is acidic; basic conditions favor the wrong isomer.

  • Debromination: In Protocol B, if you observe the "reduced" product (bromine replaced by hydrogen), the reaction is running too hot or the catalyst loading is too high. Switch to a milder base like Na₂CO₃ or lower the temperature to 80 °C.

  • Scale-Up: Protocol A is highly scalable (kg scale) but requires careful control of HCl addition to prevent violent exotherms upon acetal hydrolysis.[1]

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[1][4]

    • Source: Organic Letters (2014).
    • URL:[Link]

    • Relevance: Establishes the principles of regioselectivity in pyrazole ring form
  • Suzuki Coupling of Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1]

    • Source: PMC / NIH (2012).
    • URL:[Link]

    • Relevance: Validates the catalyst choice (Pd(dppf)Cl2)
  • Use of 4,4-Dimethoxy-2-butanone

    • Title: 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophilic 3-Carbon Building Block.[1][5]

    • Source: Crimson Publishers (2018).
    • URL:[Link]

    • Relevance: Confirms the specific utility of this reagent for synthesizing 3-methylpyrazoles.[1]

  • Agrochemical Context (SDHIs)

    • Title: Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides.[1]

    • Source: Journal of Agricultural and Food Chemistry (2025).
    • URL:[Link]

    • Relevance: Highlights the current relevance of pyrazole scaffolds in fungicide discovery.

Application Notes and Protocols: Heck Reaction Conditions for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3][4] The substrate, 1-(3-bromophenyl)-3-methyl-1H-pyrazole, is of particular interest as the pyrazole motif is a key pharmacophore found in numerous biologically active compounds.[5][6][7][8] This guide provides a comprehensive overview of the Heck reaction conditions tailored for this specific substrate, including mechanistic insights, detailed protocols, and troubleshooting strategies.

The Heck Reaction: A Mechanistic Overview

The catalytic cycle of the Heck reaction is a well-studied process involving a series of organopalladium intermediates.[1][9][10] A simplified mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound.[9][10] This step forms a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.[9][10] This is typically a syn-addition.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a new palladium-alkene π-complex and regenerating the double bond in the product.[9][11]

  • Reductive Elimination and Catalyst Regeneration: The resulting palladium hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ (Alkene Complex) ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-Br (Insertion Product) AlkeneComplex->InsertionProduct Migratory Insertion PdHydride H-Pd(II)L₂-Br + Product (β-Hydride Elimination) InsertionProduct->PdHydride β-Hydride Elimination PdHydride->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene Product PdHydride->Product ArBr This compound ArBr->Pd0 Alkene Alkene (e.g., Acrylate, Styrene) Alkene->ArPdBr Base Base (e.g., Et₃N, K₂CO₃) Base->PdHydride caption Figure 1: Catalytic Cycle of the Heck Reaction

Figure 1: Catalytic Cycle of the Heck Reaction

Optimizing Reaction Conditions

The success of a Heck reaction is highly dependent on the interplay of several key parameters: the palladium source, the ligand, the base, and the solvent. Aryl bromides are generally less reactive than aryl iodides, often necessitating higher reaction temperatures.[12]

Catalyst and Ligand Systems

The choice of the palladium catalyst and accompanying ligand is critical for achieving high yields and selectivity.

  • Palladium Sources: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1][9] Pd(OAc)₂ is often preferred due to its stability and in situ reduction to the active Pd(0) species.[11]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[2]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard choice. For less reactive aryl bromides, bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can improve catalyst stability and longevity at higher temperatures.[12]

    • Bidentate Phosphines: Ligands such as BINAP can be effective, particularly in influencing stereoselectivity.[13]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[14] They form strong bonds with palladium, leading to highly stable and active catalysts that can be effective for challenging substrates like aryl chlorides.[14][15][16]

The Role of the Base and Solvent
  • Bases: A base is required to neutralize the hydrogen halide (HBr in this case) generated during the reductive elimination step.[11] Common choices include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃).[1][17][18] The strength and solubility of the base can influence the reaction rate and should be matched with the chosen solvent.[19]

  • Solvents: Dipolar aprotic solvents are typically used in Heck reactions to facilitate the dissolution of the various components and to stabilize the charged intermediates in the catalytic cycle.[13] Commonly employed solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile (MeCN).[17][20] Greener alternatives like cyclic carbonates (ethylene and propylene carbonate) have also been shown to be effective.[21]

Recommended Reaction Conditions

The following table summarizes a range of potential starting conditions for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene). Optimization will likely be necessary for specific alkene partners.

ParameterCondition 1Condition 2Condition 3 (Ligand-Free)
Palladium Source Pd(OAc)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ (1-5 mol%)
Ligand PPh₃ (2-10 mol%)NoneTetrabutylammonium bromide (TBAB) (1 equiv)
Base K₂CO₃ (1.5-2.0 equiv)Et₃N (1.5-2.0 equiv)NaOAc (1.5-2.0 equiv)
Solvent DMF or DMAcAcetonitrileDMF
Temperature 80-120 °C80-100 °C100-140 °C
Alkene 1.1-1.5 equivalents1.1-1.5 equivalents1.1-1.5 equivalents

Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with an alkene such as methyl acrylate.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the alkene (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).[22]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Aryl Bromide - Alkene - Base Assembly Assemble Reaction: - Add reagents to flask - Add anhydrous solvent Reagents->Assembly Catalyst Prepare Catalyst: - Pd(OAc)₂ - PPh₃ Catalyst->Assembly Execution Heat and Stir (e.g., 100°C) Assembly->Execution Monitoring Monitor Progress (TLC, HPLC-MS) Execution->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extract Extraction with Ethyl Acetate & Water Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization caption Figure 2: Experimental Workflow for the Heck Reaction

Figure 2: Experimental Workflow for the Heck Reaction

Troubleshooting

Even with optimized conditions, challenges can arise during a Heck reaction. The following table outlines some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Low reaction temperature- Insufficiently strong base- Use a more active catalyst system (e.g., with a more electron-rich ligand or an NHC ligand).- Incrementally increase the reaction temperature.[19]- Screen different bases (e.g., Cs₂CO₃).
Catalyst Decomposition (Formation of Palladium Black) - High reaction temperature- Presence of oxygen- Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere.
Side Product Formation (e.g., Dehalogenation) - High temperature- Presence of certain bases- Lower the reaction temperature.- Screen alternative bases.[23]- Consider the use of additives like tetraalkylammonium salts.[23]
Poor Regioselectivity (with unsymmetrical alkenes) - Electronic and steric factors- Screen different ligands to influence the regioselectivity.[24]

Conclusion

The Heck reaction is a versatile and powerful tool for the synthesis of substituted alkenes from aryl halides like this compound. By carefully selecting the catalyst system, base, and solvent, and by optimizing the reaction temperature, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement and troubleshoot the Heck reaction for this important class of substrates.

References

  • Heck reaction - Wikipedia. Available from: [Link]

  • Heck Reaction—State of the Art - MDPI. Available from: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available from: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available from: [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. Available from: [Link]

  • Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction - ACS Publications. Available from: [Link]

  • Chemistry Heck Reaction - sathee jee. Available from: [Link]

  • Heck Reaction - BYJU'S. Available from: [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal - Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC. Available from: [Link]

  • Overview of the Heck Reaction Mechanism | PDF | Alkene - Scribd. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]

  • Full article: Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction - Taylor & Francis. Available from: [Link]

  • Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing). Available from: [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. Available from: [Link]

  • Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Available from: [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH. Available from: [Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, characterization of N-heterocyclic carbene metallacrown palladium complex and catalytic activities in Suzuki and Heck coupling reaction | Semantic Scholar. Available from: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available from: [Link]

  • 5 questions with answers in HECK REACTION | Science topic - ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. Available from: [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Available from: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available from: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available from: [Link]

  • Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate. Available from: [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available from: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available from: [Link]

  • Recent applications of pyrazole and its substituted analogs. Available from: [Link]

  • Progress in Reductive Heck Reaction - ResearchGate. Available from: [Link]

  • Synthesis of Some New Pyrazoles - DergiPark. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex synthetic challenges, this Technical Support Center is dedicated to empowering researchers in the synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. This valuable pyrazole derivative is a key building block in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of its synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

Core Synthetic Strategies: An Overview

The synthesis of this compound is primarily achieved through two robust synthetic routes. The choice between them often depends on the availability of starting materials, desired scale, and laboratory capabilities.

  • The Knorr Pyrazole Synthesis: This classic and widely used method involves the cyclocondensation reaction between (3-Bromophenyl)hydrazine and a 1,3-dicarbonyl compound, typically acetylacetone (2,4-pentanedione).[1][2][3] It is a straightforward approach, but control of regioselectivity is paramount.

  • N-Arylation of 3-methyl-1H-pyrazole: This strategy involves forming the N-C bond by coupling the pre-formed 3-methyl-1H-pyrazole ring with a brominated aromatic partner, such as 1-bromo-3-iodobenzene or 1,3-dibromobenzene. This is typically accomplished using transition metal-catalyzed cross-coupling reactions like the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination.[4][5][6]

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is disappointingly low, or I'm only recovering my starting materials. What are the likely causes?

Low or no product formation is a common but solvable issue. The root cause often lies in one of four areas: reagent quality, reaction conditions, reaction kinetics, or work-up procedure.

  • Reagent Purity and Stability:

    • (3-Bromophenyl)hydrazine: Hydrazine derivatives can be susceptible to oxidation and degradation over time. Using aged or impure hydrazine is a primary cause of reaction failure. It is highly recommended to use freshly opened hydrazine or purify it before use.[7]

    • 1,3-Dicarbonyl Compound: The purity of the dicarbonyl compound (e.g., acetylacetone) is also critical. Acidic or basic impurities can interfere with the reaction mechanism.[7]

    • Solvent Quality: For N-arylation reactions (Ullmann, Buchwald-Hartwig), the use of anhydrous solvents is absolutely critical. Trace amounts of water can deactivate the catalyst and hydrolyze reagents.

  • Suboptimal Reaction Conditions:

    • Temperature: Many pyrazole syntheses are exothermic.[8] Inadequate temperature control can lead to the formation of side products or degradation of the desired product.[8][9] Conversely, if the temperature is too low, the reaction may not proceed to completion. It is crucial to monitor the internal reaction temperature and optimize it through small-scale experiments.[8]

    • pH/Catalyst: The Knorr synthesis is typically acid-catalyzed.[1][2] The pH of the reaction medium can significantly impact the reaction rate and even the regioselectivity.[8] If conversion is low, consider adjusting the amount or type of acid catalyst (e.g., acetic acid, HCl). For N-arylation reactions, the choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and ligand are critical for catalytic turnover.[4][10]

  • Reaction Monitoring:

    • Incomplete Reaction: The reaction may simply not have run long enough. It is essential to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to diagnose the cause of low product yield.

low_yield_troubleshooting start Low or No Product Yield check_reagents 1. Verify Reagent Quality start->check_reagents reagent_purity Are starting materials (hydrazine, dicarbonyl, aryl halide) pure and fresh? check_reagents->reagent_purity Purity check_conditions 2. Evaluate Reaction Conditions temp_control Is the temperature optimized and controlled? check_conditions->temp_control Temperature check_monitoring 3. Review Reaction Monitoring time_check Was the reaction monitored to completion (TLC/LC-MS)? check_monitoring->time_check solvent_quality Is the solvent appropriate and (if required) anhydrous? reagent_purity->solvent_quality Yes solution_reagents Solution: Use purified/fresh reagents. Ensure solvent is dry. reagent_purity->solution_reagents No solvent_quality->check_conditions Yes solvent_quality->solution_reagents No catalyst_base Is the catalyst/ligand/base system correct and active? temp_control->catalyst_base Yes solution_conditions Solution: Optimize temperature, screen catalysts/bases/ligands, adjust pH. temp_control->solution_conditions No ph_control Is the pH of the medium optimal (for Knorr synthesis)? catalyst_base->ph_control Yes catalyst_base->solution_conditions No ph_control->check_monitoring Yes ph_control->solution_conditions No solution_monitoring Solution: Increase reaction time and monitor until starting material is consumed. time_check->solution_monitoring No

Caption: A decision tree for troubleshooting low product yield.

Q2: My reaction is complete, but I have a major side product. How do I identify and minimize it?

The formation of byproducts is a common challenge, often stemming from the reaction mechanism itself or from competing reaction pathways.

  • Regioisomers in Knorr Synthesis: When using (3-Bromophenyl)hydrazine with an unsymmetrical dicarbonyl like acetylacetone, two different pyrazole regioisomers can theoretically form. In this specific case, the two carbonyls of acetylacetone are chemically equivalent, leading to a single product. However, if a different unsymmetrical dicarbonyl were used, controlling regioselectivity would be crucial. This is typically managed by:

    • pH Control: The initial condensation can be directed by adjusting the pH, which affects the protonation state of both the hydrazine and the dicarbonyl compound.[8]

    • Steric Hindrance: Bulky substituents on either reactant can sterically direct the reaction to favor one isomer.[7]

  • Stable Hydrazone Intermediate: The first step of the Knorr synthesis is the formation of a hydrazone intermediate. In some cases, this intermediate can be quite stable and may not cyclize efficiently, leading to its isolation as a major byproduct.[7] To promote cyclization, you can try:

    • Increasing the reaction temperature.

    • Changing the solvent to one that better facilitates the intramolecular reaction.

    • Adding or changing the acid catalyst.

  • Side Reactions in N-Arylation:

    • Homocoupling: In Ullmann or Buchwald-Hartwig reactions, homocoupling of the aryl halide can occur, leading to biphenyl impurities. This can often be minimized by carefully controlling the catalyst-to-ligand ratio and temperature.

    • Dehalogenation: The bromo-substituent can sometimes be removed under catalytic conditions, especially if there are sources of hydride in the reaction mixture.

Q3: My crude product is an orange oil and is very difficult to purify by crystallization. What are the best practices for isolation and purification?

Obtaining the final product as an oil is a frequently encountered issue with substituted pyrazoles.[11]

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with water and brine, and finally drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[12]

  • Column Chromatography: This is the most effective method for purifying oily products.

    • Stationary Phase: Silica gel (60-120 or 100-200 mesh) is standard.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically effective. Start with a low percentage of ethyl acetate and gradually increase the polarity to elute your product cleanly.[12]

  • Alternative Purification Techniques:

    • Trituration: If the oil is highly concentrated, you can attempt to induce crystallization by trituration. This involves adding a non-polar solvent in which the product is poorly soluble (like cold n-hexane) and scratching the inside of the flask with a glass rod.[11] Sometimes, keeping the mixture in a freezer overnight can promote solidification.[11]

    • Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent purification method, especially for removing non-volatile impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with (3-Bromophenyl)hydrazine?

Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Which synthetic route is generally preferred?

Q3: How does the choice of catalyst and ligand affect N-arylation reactions?

In palladium-catalyzed Buchwald-Hartwig aminations, the choice of phosphine ligand is crucial.[5] Bulky, electron-rich ligands (like XPhos or tBuDavePhos) often give the best results by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[13] In copper-catalyzed Ullmann couplings, the use of a ligand like L-proline or a diamine can significantly lower the required reaction temperature and improve yields compared to traditional, ligand-free conditions.[14]

Catalytic Cycle for Buchwald-Hartwig N-Arylation

This diagram illustrates the key steps in the palladium-catalyzed formation of the C-N bond.

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd_complex L_n(R-NH)Pd(II)-X      |     Ar pd0->pd_complex  Ar-X product Ar-NHR (Product) pd0->product Product out pd_complex->pd0  Ar-NRH reduct_elim Reductive Elimination base_h [Base-H]X pd_complex->base_h center aryl_halide Ar-X (3-Bromo-phenyl Halide) aryl_halide->pd0 amine R-NH2 (3-Methylpyrazole) amine->pd_complex base Base base->pd_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and laboratory conditions.

Protocol 1: Knorr Synthesis of this compound

This protocol is based on the classical acid-catalyzed condensation of a hydrazine with a 1,3-diketone.[15][16]

Materials:

  • (3-Bromophenyl)hydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3-Bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent). The reaction is typically complete within 3-6 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation of 3-methyl-1H-pyrazole

This protocol is a modified Ullmann-type coupling, which often benefits from the use of a ligand to achieve milder reaction conditions.[4][14]

Materials:

  • 3-methyl-1H-pyrazole

  • 1-Bromo-3-iodobenzene (preferred over 1,3-dibromobenzene for higher reactivity at the iodine position)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), finely ground

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add CuI (0.1 eq), L-proline (0.2 eq), and finely ground K₂CO₃ (2.0 eq).

  • Add 3-methyl-1H-pyrazole (1.2 eq) and 1-bromo-3-iodobenzene (1.0 eq).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the 1-bromo-3-iodobenzene is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table
ParameterKnorr SynthesisUllmann-Type N-ArylationBuchwald-Hartwig N-Arylation
Key Reactants (3-Bromophenyl)hydrazine, Acetylacetone3-methyl-1H-pyrazole, 1-Bromo-3-iodobenzene3-methyl-1H-pyrazole, 1,3-Dibromobenzene
Catalyst Acid (e.g., Acetic Acid)CuI / L-ProlinePd₂(dba)₃ / XPhos (or other ligand)
Base Not applicable (acid-catalyzed)K₂CO₃ or Cs₂CO₃NaOtBu or K₃PO₄
Solvent Ethanol, Acetic AcidDMSO, DMF (anhydrous)Toluene, Dioxane (anhydrous)
Temperature 60-80 °C80-120 °C80-110 °C
Key Advantages Simple, cost-effectiveGood functional group toleranceHigh yields, broad scope
Key Challenges Potential for regioisomers (with other diketones)Requires inert atmosphere, pure reagentsCatalyst/ligand cost, air/moisture sensitive
References
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Available from: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available from: [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]

  • PubMed. (2025, September 15). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Available from: [Link]

  • PMC. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction | Request PDF. Available from: [Link]

  • ResearchGate. (2025, August 7). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. Available from: [Link]

  • PMC. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]

  • OMICS Online. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • ResearchGate. (2017, November 15). How to get solid 4-Br pyrazolate from oily liquid?. Available from: [Link]

  • ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. Available from: [Link]

  • RSC Publishing. (n.d.). A new transformation during fischer indole synthesis. Available from: [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Available from: [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]

  • IUCr. (2025, June 17). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]

  • eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Available from: [Link]

  • Encyclopedia.pub. (2023, July 19). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Available from: [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available from: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • University of California, Irvine. (n.d.). Indoles. Available from: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

  • HETEROCYCLES. (2013, December 10). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Available from: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Coupling 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this versatile building block. Here, we will delve into the mechanistic nuances and practical considerations for selecting the optimal catalytic system for your specific synthetic goals.

The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatization through cross-coupling reactions is a cornerstone of modern drug discovery. The choice of catalyst is paramount to achieving high yields, minimizing side products, and ensuring the scalability of your synthesis. This guide will focus on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[1] For this compound, this reaction is ideal for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.

The Catalytic Cycle: A Step-by-Step Look

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[2] Understanding these fundamental steps is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2]

dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)L₂-Br", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Coupling [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-B(OR)₂\nBase"]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Starting Conditions & Catalyst Selection

For the Suzuki coupling of this compound, a variety of palladium sources and ligands can be effective. The choice often depends on the nature of the boronic acid or ester being used.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Key Considerations
Pd(PPh₃)₄None (ligand is part of the complex)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-100A classic, reliable choice for many substrates.[3] Can be sensitive to air and moisture.
Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃Toluene, Dioxane80-110Buchwald ligands are excellent for challenging couplings, including those with sterically hindered partners.[4]
Pd₂(dba)₃P(t-Bu)₃, PCy₃K₃PO₄, CsFTHF, TolueneRoom Temp - 80Often used for milder reaction conditions. P(t-Bu)₃ is highly active but air-sensitive.[5]
Troubleshooting Guide & FAQs

Q1: My reaction is sluggish or has stalled, and I see a lot of starting material remaining. What should I do?

  • A1: Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can potentially coordinate to the palladium center, leading to catalyst deactivation.[6] Consider increasing the ligand-to-palladium ratio (typically 2:1 to 4:1) to ensure the palladium remains coordinated to the desired phosphine ligand.[7] Also, ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[7]

  • A2: Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] If you are using a weaker base like Na₂CO₃, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can often improve reaction rates.

  • A3: Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider switching to a different solvent or a solvent mixture. For boronic acids, a mixture of an organic solvent and water is often beneficial.[8]

Q2: I'm observing significant formation of a homocoupled product from my boronic acid.

  • A1: Oxygen Contamination: Homocoupling of boronic acids is often promoted by the presence of oxygen.[7] Rigorous degassing of your reaction mixture is critical. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

  • A2: Slow Transmetalation: If the transmetalation step is slow relative to other processes, it can lead to side reactions. Adding the aryl bromide in a slight excess can sometimes help to favor the cross-coupling pathway.[6]

Q3: I'm getting a low yield and see a significant amount of dehalogenated starting material (1-phenyl-3-methyl-1H-pyrazole).

  • A1: Protodeboronation: The boronic acid can be cleaved by traces of water or acid, a process called protodeboronation.[6] Using fresh, high-purity boronic acid and ensuring anhydrous conditions (if the protocol calls for it) can minimize this side reaction.

  • A2: Hydride Sources: The dehalogenation of your aryl bromide can occur if there are sources of hydride in your reaction. Some amine bases or alcohol solvents can act as hydride donors.[7] If this is a persistent issue, consider switching to a carbonate or phosphate base and an aprotic solvent.

Section 2: Heck Coupling for C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[9] This reaction allows for the introduction of a vinyl group at the 3-position of the phenyl ring of this compound, leading to the formation of substituted styrenes.

The Catalytic Cycle: A Step-by-Step Look

The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.[10]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[9]

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.[11]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.[12]

  • Reductive Elimination/Base Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[13]

dot graph Heck_Reaction_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)L₂-Br", fillcolor="#FBBC05"]; Alkene_Coord [label="Alkene\nCoordination\n& Insertion", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Alkyl [label="R-CH₂-CH(Ar)-Pd(II)L₂-Br", fillcolor="#FBBC05"]; Beta_Hydride [label="β-Hydride\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product_Complex [label="[Product-Pd(II)L₂-H]Br", fillcolor="#FBBC05"]; Regeneration [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-CH=CH-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Alkene_Coord [label="Alkene"]; Alkene_Coord -> PdII_Alkyl; PdII_Alkyl -> Beta_Hydride; Beta_Hydride -> Product_Complex; Product_Complex -> Regeneration [label="Product Release"]; Regeneration -> Pd0 [label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Heck coupling reaction.

Recommended Starting Conditions & Catalyst Selection

The choice of catalyst and conditions for the Heck reaction can significantly impact regioselectivity and yield.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Key Considerations
Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120A common and cost-effective system. The ligand is crucial to prevent palladium black formation.[14]
PdCl₂(PPh₃)₂NoneEt₃N, NaOAcDMF, NMP100-140A stable precatalyst that can be used directly.
"Ligandless" (e.g., Pd(OAc)₂)None (with additives)Et₃N, i-Pr₂NEtDMF, NMP100-150Often used with phase-transfer catalysts like TBAB under "Jeffery conditions" to stabilize the palladium catalyst.[13]
Troubleshooting Guide & FAQs

Q1: I'm observing a mixture of regioisomers of the alkene product (double bond migration).

  • A1: Reversible β-Hydride Elimination: The β-hydride elimination step can be reversible. If the subsequent regeneration of the Pd(0) catalyst is slow, the palladium hydride species can re-add to the product alkene in a different orientation, leading to isomerization.[13]

  • A2: Additives to Promote Irreversibility: Adding silver or thallium salts (e.g., Ag₂CO₃, TlOAc) can act as halide scavengers, promoting a "cationic pathway" and leading to a more rapid and irreversible reductive elimination of HX. This minimizes the lifetime of the palladium hydride species and reduces isomerization.[13]

  • A3: Use a Stronger Base: A more efficient base can accelerate the final catalyst regeneration step, also reducing the opportunity for isomerization.[13]

Q2: My reaction is giving low yields and I see the formation of palladium black.

  • A1: Catalyst Agglomeration: Palladium black is a sign of catalyst decomposition and agglomeration. This is often due to an insufficient amount of ligand or the use of a ligand that is not robust enough for the reaction conditions.[13]

  • A2: Increase Ligand Loading: Ensure an adequate ligand-to-palladium ratio. For phosphine ligands, a 2:1 to 4:1 ratio is a good starting point.

  • A3: Consider "Jeffery Conditions": The use of tetraalkylammonium salts like tetrabutylammonium bromide (TBAB) can help stabilize the palladium catalyst and prevent the formation of palladium black, especially in so-called "ligandless" systems.[13]

Q3: The reaction is not going to completion, even at high temperatures.

  • A1: Aryl Bromide Reactivity: While aryl bromides are generally good substrates for the Heck reaction, higher temperatures may be required compared to aryl iodides.[14]

  • A2: Catalyst Decomposition at High Temperatures: Be aware that some phosphine ligands, like PPh₃, can undergo decomposition at very high temperatures (typically above 100-120 °C), which can lead to catalyst deactivation.[14] If high temperatures are necessary, consider more thermally stable ligands.

  • A3: Microwave Irradiation: Microwave-assisted heating can sometimes significantly accelerate the reaction and improve yields, often at lower overall reaction times.[15]

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[16] This reaction is invaluable for synthesizing a wide array of aniline and heteroarylamine derivatives from this compound.

The Catalytic Cycle: A Step-by-Step Look

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[17]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide.[16]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine.[18]

  • Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the desired aryl amine product and regenerating the Pd(0) catalyst.[16]

dot graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)L₂-Br", fillcolor="#FBBC05"]; Amine_Coord [label="Amine\nCoordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Amido [label="Ar-Pd(II)L₂-NR₂", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Amine_Coord [label="R₂NH\nBase"]; Amine_Coord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Starting Conditions & Catalyst Selection

The choice of ligand is particularly critical in the Buchwald-Hartwig amination and is highly dependent on the nature of the amine nucleophile.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Key Considerations
Pd(OAc)₂ or Pd₂(dba)₃BINAP, DPPFNaOt-Bu, K₃PO₄Toluene, Dioxane80-110Bidentate phosphine ligands are effective for a range of primary and secondary amines.[16]
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosNaOt-Bu, LHMDSToluene, THFRoom Temp - 100Bulky, electron-rich monophosphine ligands (Buchwald ligands) are highly active and versatile, often allowing for lower catalyst loadings and milder conditions.[19]
G3-XPhos, G4-XPhos PrecatalystsXPhos (as part of the precatalyst)NaOt-Bu, K₂CO₃Toluene, t-BuOHRoom Temp - 100Precatalysts offer improved air-stability and ease of handling, often leading to more reproducible results.
Troubleshooting Guide & FAQs

Q1: My reaction is not proceeding, and I'm recovering my starting materials.

  • A1: Inappropriate Ligand: The choice of ligand is crucial. For example, some ligands are better suited for primary amines, while others are more effective for secondary amines.[19] A small screen of different ligands is often a worthwhile investment.

  • A2: Base Incompatibility: Strong bases like NaOt-Bu are very effective but can be incompatible with certain functional groups on your substrates.[19] If you have base-sensitive functional groups, consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.

  • A3: Catalyst Poisoning: Certain functional groups, such as unprotected thiols or some nitrogen-containing heterocycles, can act as catalyst poisons.[19] Ensure your starting materials are pure.

Q2: I'm observing a significant amount of hydrodehalogenation of my aryl bromide.

  • A1: β-Hydride Elimination from the Amide: An unproductive side reaction can occur where the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens), leading to the dehalogenated arene and an imine.[16]

  • A2: Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands often favor the desired reductive elimination pathway.

  • A3: Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.

Q3: My reaction is messy, with multiple unidentified byproducts.

  • A1: Substrate Decomposition: The combination of a strong base and high temperature can lead to the decomposition of sensitive substrates.

  • A2: Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, base, and solvent. Running the reaction at a lower temperature for a longer period may provide a cleaner reaction profile.

  • A3: Protect a Reactive Functional Group: If your amine or aryl bromide contains other reactive functional groups (e.g., a phenol), protection of that group may be necessary to prevent side reactions.[20]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]

  • Chemistry Heck Reaction - sathee jee. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Heck Reaction - BYJU'S. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • The Heck Reaction - Chem 115 Myers. Available at: [Link]

  • (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a - ResearchGate. Available at: [Link]

  • Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]

  • CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. Available at: [Link]

  • highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - RSC Publishing. Available at: [Link]

  • Palladium-catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Chemistry Heck Reaction - SATHEE. Available at: [Link]

  • Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]

  • Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. - ResearchGate. Available at: [Link]

  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - RSC Publishing. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development focused on the purification of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. It provides in-depth, experience-driven answers to common challenges encountered during recrystallization, ensuring a logical and scientifically sound approach to achieving high purity.

Frequently Asked Questions & Troubleshooting

Q1: How do I select an appropriate solvent system for the recrystallization of this compound?

A1: The choice of solvent is the most critical parameter in a successful recrystallization. The ideal solvent will dissolve the crude product completely at an elevated temperature but will have poor solubility for the compound at lower temperatures, allowing it to crystallize upon cooling. For pyrazole derivatives, a systematic screening approach is recommended.

Expertise & Experience: The structure of this compound, with its polar pyrazole ring and less polar bromophenyl group, suggests that solvents of intermediate polarity are a good starting point. Polar protic solvents like alcohols are often effective due to their ability to form hydrogen bonds.

Recommended Solvents for Initial Screening: Based on the general solubility of pyrazole derivatives, the following solvents should be considered for initial screening[1][2].

SolventTypeBoiling Point (°C)Rationale & Expected Behavior
Ethanol Polar Protic78Often a good choice for pyrazoles. The compound is expected to have high solubility when hot and lower solubility when cold.[3][4]
Methanol Polar Protic65Similar to ethanol but its lower boiling point can sometimes be advantageous for removing the solvent post-filtration.[4][5]
Isopropanol Polar Protic82A slightly less polar alcohol that can offer a different solubility profile, potentially leading to better crystal formation.[1]
Ethyl Acetate Polar Aprotic77A medium polarity solvent effective for compounds of intermediate polarity.[1] Often used in binary systems with a non-polar solvent.
Toluene Non-polar111May be useful for less polar impurities or as a component in a binary solvent system.[1]
Water Polar Protic100The compound is likely insoluble in water, making it a potential "anti-solvent" or "poor" solvent in a binary system with a "good" solvent like ethanol.[4][6]

Workflow for Solvent Selection:

A Place ~20 mg of crude product in a small test tube B Add a potential solvent dropwise at room temp. A->B C Does it dissolve? B->C D Insoluble at room temp. Heat the mixture. C->D No I POOR SOLVENT (Too soluble). Discard. C->I Yes E Does it dissolve when hot? D->E F Allow to cool to room temp. & then in an ice bath. E->F Yes J POOR SOLVENT (Insoluble). Discard. E->J No G Do abundant crystals form? F->G H IDEAL SOLVENT Proceed to bulk recrystallization. G->H Yes K POOR SOLVENT (Product remains dissolved). Consider for binary system. G->K No

Caption: Workflow for selecting a suitable recrystallization solvent.

Q2: My product has "oiled out" during cooling instead of forming crystals. What causes this and how can I resolve it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially if the crude material contains impurities that depress its melting point or if the solution is supersaturated.

Causality and Troubleshooting:

  • Solution is too concentrated: The solubility limit was exceeded at a temperature above the compound's melting point.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to dilute the solution, and then allow it to cool slowly again.[6]

  • Cooling rate is too fast: Rapid cooling doesn't allow sufficient time for crystal lattice formation.

    • Solution: Insulate the flask with glass wool or a towel to ensure a very slow cooling rate. This encourages the formation of well-defined crystals.[1]

  • Insoluble impurities: The presence of impurities can significantly lower the melting point of your compound.

    • Solution: If dilution and slow cooling fail, try to remove the oil, redissolve it in a larger volume of a "good" solvent, and add a "poor" solvent (anti-solvent) dropwise while the solution is hot until turbidity persists. Then, allow it to cool slowly. This binary solvent approach can often induce crystallization.[6]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: The failure to form crystals indicates that the solution is not sufficiently supersaturated at low temperatures. This can be induced through several techniques.

Expert-Recommended Induction Methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure product, add a single, tiny crystal to the cooled solution. This "seed" crystal acts as a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: If the compound is too soluble even when cold, carefully evaporate a portion of the solvent using a gentle stream of nitrogen or under reduced pressure, then attempt to cool and induce crystallization again.

  • Anti-Solvent Addition: If you are using a single solvent system where the product is still quite soluble when cold, you can carefully add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common technique, relying on the difference in solubility of the compound in a single solvent at high and low temperatures.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[1][6]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystals, insulate the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Binary Solvent Recrystallization

This method is ideal when the compound is either too soluble or poorly soluble in common single solvents. It involves a "good" solvent, in which the compound is soluble, and a "poor" solvent, in which it is not. The two solvents must be miscible.[4][6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[6]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears.

  • Cooling & Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

cluster_0 Troubleshooting Workflow Start Recrystallization Attempted Problem What is the issue? Start->Problem OiledOut Compound Oiled Out Problem->OiledOut Oiling NoCrystals No Crystals Formed Problem->NoCrystals No Yield StillImpure Product Still Impure Problem->StillImpure Purity Sol_Oiled Re-heat, add more solvent, cool slowly. OiledOut->Sol_Oiled Sol_NoCrystals Induce Crystallization: - Scratch glass - Seed with pure crystal - Reduce solvent volume NoCrystals->Sol_NoCrystals Sol_Impure Perform a second recrystallization. If still impure, consider column chromatography. StillImpure->Sol_Impure

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

Purity Assessment

To validate the success of the purification, it is essential to analyze the final product.

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting range. Compare the experimental melting point to literature values if available. For a similar compound, 3-(4-Bromophenyl)-5-methyl-1H-pyrazole, the melting point is reported as 150-156 °C.[8] Impurities typically depress and broaden the melting range.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to assess purity. The purified sample should show a single spot, while the crude material may show multiple spots. High-Performance Liquid Chromatography (HPLC) can provide a quantitative assessment of purity.[7][9][10]

  • Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and purity assessment. The ¹H NMR spectrum of the purified product should show sharp signals consistent with the structure and be free of impurity peaks.

References

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Pansare, D. N., et al. (2018). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1073432A - The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof.
  • Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole.
  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • IUCr Journals. (2025, June 17). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362). Retrieved from [Link]

  • Elkady, R. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in 3-bromophenyl cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 3-Br-CPL-TS Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Meta-Stable" Paradox

Welcome to the technical support center. You are likely here because a 3-bromophenyl (meta-substituted) substrate is underperforming in a Suzuki-Miyaura or Buchwald-Hartwig coupling.

The Core Problem: Researchers often underestimate 3-bromophenyl substrates. Unlike para-substituted aryl halides, where electron-withdrawing groups (EWGs) can dramatically activate the C-Br bond via resonance, meta-substituents rely primarily on weaker inductive effects. Consequently, 3-bromophenyl systems often occupy a "dead zone" of reactivity—they are not activated enough for generic Pd(


)

protocols to work efficiently, yet they are not inert enough to obviously demand the extreme conditions reserved for aryl chlorides.

This guide provides a forensic approach to diagnosing and fixing these stalled reactions.

Diagnostic Framework: Conversion vs. Yield

Before changing a single reagent, you must distinguish between catalyst failure and pathway deviation. Use this matrix to diagnose your issue based on LC-MS/GC-MS data.

ObservationDiagnosisRoot CauseRecommended Action
Low Conversion (<20%) Catalyst Arrest Oxidative addition is too slow; Catalyst is poisoned (e.g., N-coordination); Pd black formation.Switch to electron-rich, bulky ligands (e.g., SPhos,

). Check for

leaks.
High Conversion, Low Yield Pathway Deviation Side reactions are faster than coupling.Check for Protodehalogenation (M+1) or Homocoupling (M-M).
Stalled at 50% Catalyst Death Catalyst is unstable and degrades before reaction completion.Increase catalyst loading or use a precatalyst (e.g., XPhos Pd G2) to ensure active species longevity.
No Product, SM Intact Activation Failure Base is too weak to activate boronic acid (Suzuki) or amine (Buchwald).Switch base (e.g.,

or

).

Visual Troubleshooting Logic

The following flowchart illustrates the decision-making process for troubleshooting 3-bromophenyl couplings.

TroubleshootingFlow Start START: Reaction Analysis (LCMS/NMR) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains (>20%) CheckSM->SM_Remains Low Conversion SM_Gone SM Consumed (<5%) CheckSM->SM_Gone High Conversion OxAdd_Issue Issue: Slow Oxidative Addition SM_Remains->OxAdd_Issue Poisoning Issue: Catalyst Poisoning (e.g., Pyridine N-coordination) SM_Remains->Poisoning Ligand_Sol SOLUTION: Switch to e- rich ligand (SPhos, P(tBu)3, XPhos) OxAdd_Issue->Ligand_Sol Precat_Sol SOLUTION: Use Precatalysts (Pd G3/G4 series) Poisoning->Precat_Sol Check_Byprod Identify Major Byproduct SM_Gone->Check_Byprod Dehalo Product: Ar-H (Protodehalogenation) Check_Byprod->Dehalo Homo Product: Ar-Ar (Homocoupling) Check_Byprod->Homo Deboron Product: SM-Boronic Acid Hydrolysis Check_Byprod->Deboron Dehalo_Sol SOLUTION: Dry solvent, Increase conc., Avoid alcohols Dehalo->Dehalo_Sol Homo_Sol SOLUTION: Degas solvent (O2 leak), Reduce Pd loading Homo->Homo_Sol Deboron_Sol SOLUTION: Reduce water, Add boronic acid slowly Deboron->Deboron_Sol

Caption: Logic flow for diagnosing failure modes in aryl bromide cross-coupling based on crude reaction analysis.

Specialist Q&A: Deep Dive

Q1: Why does my 3-bromophenyl substrate stall while the 4-bromo analog works fine?

A: This is a classic manifestation of electronic effects on Oxidative Addition . In Pd-catalyzed coupling, the rate-limiting step for aryl bromides is often the oxidative addition of the Ar-Br bond to Pd(0).

  • 4-Bromo (Para): If you have an EWG (like -CN, -

    
    , -C(O)R) in the para position, it exerts a strong mesomeric (resonance) effect that pulls electron density from the C-Br bond, weakening it and accelerating oxidative addition.
    
  • 3-Bromo (Meta): A meta substituent cannot stabilize the negative charge character developing on the ring via resonance. It relies only on inductive effects, which are distance-dependent and weaker.

  • The Fix: You cannot rely on substrate activation. You must increase catalyst activity . Switch from generic ligands (

    
    ) to electron-rich, bulky phosphines like SPhos , XPhos , or 
    
    
    
    . These ligands increase electron density on the Pd center, forcing the oxidative addition to occur [1, 6].[1]
Q2: I see the "reduced" product (Ar-H) instead of the coupled product. Where is the hydrogen coming from?

A: You are witnessing Protodehalogenation (Hydrodehalogenation). This is a "silent killer" of yield. Once the Ar-Pd-Br species forms, if Transmetallation is slow, the complex looks for other pathways.

  • Mechanism: The Pd-Ar intermediate can undergo transmetallation with a hydride source instead of your boronic acid.[2]

  • Sources of H:

    • Solvent Impurities: Wet solvents or alcohols.

    • 
      -Hydride Elimination:  If your phosphine ligand has alkyl chains (like 
      
      
      
      ),
      
      
      -hydride elimination can generate a Pd-H species.
    • The Boronic Acid: In some cases, the boronic acid itself can act as a hydride donor under basic conditions.[2]

  • The Fix:

    • Use anhydrous solvents (Dioxane or Toluene instead of alcohols).

    • Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the side reaction.

    • Switch to a ligand less prone to

      
      -hydride elimination (e.g., Biaryl phosphines  like RuPhos) [3, 9].
      
Q3: My boronic acid is disappearing, but I'm not getting product.

A: This is likely Protodeboronation . 3-substituted aryl boronic acids (especially if heteroaromatic) are prone to hydrolytic cleavage of the C-B bond, catalyzed by base and metal.

  • The Fix:

    • Base Selection: Carbonate bases (

      
      ) require water to be soluble, which fuels deboronation. Switch to anhydrous bases  like 
      
      
      
      (finely ground) or
      
      
      in dry solvents.
    • Slow Addition: Add the boronic acid dropwise over an hour (via syringe pump) to keep its standing concentration low relative to the Pd catalyst [11, 12].

Mechanistic Failure Map

Understanding where the cycle breaks allows for precise intervention.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Fail_OxAdd FAILURE: Slow Reaction (Need e- rich Ligand) Pd0->Fail_OxAdd Steric/Electronic Mismatch Fail_Homo FAILURE: Homocoupling (Ar-Ar formed) Pd0->Fail_Homo O2 Leak TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Fail_Dehalo FAILURE: Protodehalogenation (Ar-H formed) OxAdd->Fail_Dehalo + H source RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 - Product

Caption: The Pd Catalytic Cycle highlighting critical failure points for 3-bromophenyl substrates.

Optimized Protocols

Protocol A: The "Buchwald" Screen (High Activity)

Best for: Stubborn 3-bromophenyls that show <10% conversion.

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (Precatalysts are superior to in-situ mixing for reproducibility).

    • Why? These precatalysts activate rapidly at room temperature and prevent initial Pd black formation.

  • Loading: 1.0 - 2.0 mol%.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: THF:Water (10:1) or Toluene:Water (10:1).

  • Temp: Start at 40°C. If no reaction in 1h, ramp to 80°C.

  • Procedure:

    • Charge tube with Boronic Acid (1.5 equiv), Base, and Precatalyst.

    • Evacuate/Backfill

      
       (x3).[2]
      
    • Add Aryl Bromide and degassed solvent via syringe.

    • Note: If the 3-bromo substrate is a liquid, add it last.

Protocol B: The "Anhydrous" Rescue

Best for: Substrates sensitive to protodeboronation or hydrolysis.

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR 
    
    
    
    (5 mol%).
  • Base:

    
     (Dry, finely ground, 2.0 equiv).
    
  • Solvent: Anhydrous 1,4-Dioxane.

  • Additives: 4Å Molecular Sieves (activated).

  • Temp: 90-100°C.

References

  • BenchChem. (2025).[2][3][4][5] A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.

  • NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.

  • University of Illinois. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.

  • Organic Chemistry Portal. (2022). Suzuki Coupling.[2][4][6][7][8][9]

  • Tokyo Chemical Industry (TCI). (n.d.). Palladium Catalysts for Cross-coupling.

  • Wikipedia. (n.d.). Suzuki reaction.[2][3][4][6][7][8][9][10]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • BenchChem. (2025).[2][5] Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.

  • MIT DSpace. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.

  • Wikipedia. (n.d.). Protodeboronation.

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.

Sources

Validation & Comparative

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole in a standard deuterated solvent, such as CDCl₃, is summarized below. These predictions are derived from an analysis of the electronic environment of each proton, considering the inductive and anisotropic effects of the substituted pyrazole and bromophenyl rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.8 - 8.0Triplet (t)1HH2' (Bromophenyl ring)
2~7.6 - 7.7Doublet of Doublets (dd)1HH6' (Bromophenyl ring)
3~7.5 - 7.6Doublet (d)1HH5 (Pyrazole ring)
4~7.3 - 7.4Triplet (t)1HH5' (Bromophenyl ring)
5~7.2 - 7.3Doublet of Doublets (dd)1HH4' (Bromophenyl ring)
6~6.2 - 6.3Doublet (d)1HH4 (Pyrazole ring)
7~2.3 - 2.4Singlet (s)3H-CH₃

Comparative Spectral Analysis

A key aspect of spectral interpretation is the comparison with known compounds. Below, we compare the predicted spectrum of our target molecule with the known spectral features of its constituent parts: 1-phenylpyrazole and 3-methylpyrazole.

Table 2: Comparative ¹H NMR Data of Related Pyrazole Derivatives

Proton1-Phenylpyrazole (in CDCl₃)3-Methylpyrazole (in CDCl₃)[1]Predicted this compound (in CDCl₃)Rationale for Predicted Shift
Pyrazole Ring
H4~6.5 ppm (t)~6.06 ppm (d)~6.2 - 6.3 ppm (d)The electron-withdrawing nature of the 3-bromophenyl group will likely shift the pyrazole protons downfield compared to 3-methylpyrazole. The coupling will be a doublet due to the adjacent H5 proton.
H5~7.7 ppm (d)~7.48 ppm (d)~7.5 - 7.6 ppm (d)Similar to H4, a downfield shift is expected due to the N-aryl substituent. The coupling will be a doublet with H4.
Methyl Group
-CH₃N/A~2.34 ppm (s)~2.3 - 2.4 ppm (s)The chemical shift of the methyl group is expected to be similar to that in 3-methylpyrazole, with minor influence from the N-aryl substituent.
Aromatic Ring
H2'~7.7 ppm (d)N/A~7.8 - 8.0 ppm (t)The bromine at the meta position will have a moderate electron-withdrawing effect, and this proton will appear as a triplet due to coupling with H6' and H4'.
H4'~7.4 ppm (t)N/A~7.2 - 7.3 ppm (dd)This proton will be influenced by the adjacent bromine and will likely appear as a doublet of doublets.
H5'~7.3 ppm (t)N/A~7.3 - 7.4 ppm (t)Expected to be a triplet due to coupling with H4' and H6'.
H6'~7.7 ppm (d)N/A~7.6 - 7.7 ppm (dd)This proton will experience coupling from both H2' and H5', resulting in a doublet of doublets.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standardized methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation:
  • Weigh approximately 5-10 mg of the high-purity solid compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used, but CDCl₃ is a good starting point for many organic molecules.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

NMR Instrument Parameters:

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Spectral Width: A range of 0-10 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis:
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 7.26 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Workflow for Spectral Analysis and Structural Confirmation

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of CDCl₃ A->B C Transfer to NMR Tube B->C D Insert sample into NMR spectrometer (400 MHz) C->D E Set acquisition parameters (pulse sequence, scans, etc.) D->E F Acquire FID E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction & Referencing (CDCl₃ at 7.26 ppm) H->I J Integration of Signals I->J K Analysis of Chemical Shifts J->K L Analysis of Multiplicity and Coupling Constants K->L M Structural Confirmation of This compound L->M

Caption: Workflow for ¹H NMR Analysis.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] For this compound, COSY would show correlations between the coupled protons on the pyrazole ring (H4 and H5) and between the coupled protons on the bromophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[2] This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[2] For instance, the methyl protons would show a correlation to the C3 and C4 carbons of the pyrazole ring, and the pyrazole protons would show correlations to the carbons of the bromophenyl ring, confirming the connectivity of the molecule.

The workflow for these advanced techniques is outlined below.

G cluster_0 2D NMR Experiments A Ambiguous ¹H NMR Spectrum or Need for Full Structural Elucidation B COSY (Proton-Proton Coupling) A->B C HSQC (Direct C-H Correlation) A->C D HMBC (Long-Range C-H Correlation) A->D E Correlate all ¹H and ¹³C signals B->E C->E D->E F Unambiguous Assignment of all Protons and Carbons E->F G Complete Structural Verification F->G

Sources

IR Spectroscopy Characterization of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and materials synthesis, I frequently rely on vibrational spectroscopy to rapidly validate molecular architectures. While Nuclear Magnetic Resonance (NMR) is the gold standard for atomic connectivity, Infrared (IR) spectroscopy provides an instantaneous, self-validating fingerprint of functional groups.

This guide objectively evaluates the IR spectral performance of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole —a privileged scaffold in medicinal chemistry—and compares it against two common structural alternatives: the non-brominated 1-phenyl-3-methyl-1H-pyrazole and the para-substituted 1-(4-bromophenyl)-3-methyl-1H-pyrazole .

Mechanistic Overview & Causality

Understanding the causality behind experimental choices is critical for robust structural characterization. The pyrazole ring system and the brominated aromatic ring exhibit distinct vibrational modes that act as diagnostic markers.

  • The Pyrazole Core (C=N and C=C Stretching): The heteroaromatic pyrazole ring displays characteristic stretching vibrations in the 1550–1600 cm⁻¹ region. Theoretical and experimental studies on pyrazole derivatives confirm that substituent effects (such as a phenyl ring at the N1 position) subtly shift these frequencies due to extended conjugation[1].

  • The Aryl Bromide (C-Br Stretching): The heavy-atom effect of bromine significantly lowers the frequency of the carbon-halogen stretch. In aryl bromides, this strong, sharp peak reliably appears in the 1030–1070 cm⁻¹ window.

  • Aromatic Substitution Patterns (C-H Out-of-Plane Bending): The most powerful diagnostic region in this comparison is the low-frequency "fingerprint" region (900–650 cm⁻¹). The out-of-plane (OOP) C-H bending modes are highly sensitive to the number of adjacent hydrogen atoms on the benzene ring. A meta-disubstituted benzene (like our target) produces two distinct bands near 780 cm⁻¹ and 690 cm⁻¹, which is mechanistically caused by the isolated hydrogen atom between the substituents and the three adjacent hydrogen atoms[2].

Comparative IR Peak Analysis

To objectively compare the target compound against its alternatives, we must isolate the variables: the presence of the bromine atom and its positional isomerism. The table below synthesizes the expected quantitative IR data based on established spectroscopic databases[3].

Vibrational ModeTarget: this compoundAlternative 1: 1-Phenyl-3-methyl-1H-pyrazoleAlternative 2: 1-(4-Bromophenyl)-3-methyl-1H-pyrazoleDiagnostic Significance
Pyrazole C=N Stretch ~1560 cm⁻¹~1560 cm⁻¹~1560 cm⁻¹Confirms the presence of the intact pyrazole core across all analogs.
Aryl C-Br Stretch ~1060 cm⁻¹Absent ~1065 cm⁻¹Instantly differentiates brominated compounds from the unsubstituted precursor[2].
Aromatic C-H OOP Bending ~780 cm⁻¹, ~690 cm⁻¹ ~750 cm⁻¹, ~690 cm⁻¹~820 cm⁻¹ (Strong, single band)Critical differentiator: Distinguishes meta (target), mono (Alt 1), and para (Alt 2) substitution patterns.
Aliphatic C-H Stretch ~2920 cm⁻¹~2920 cm⁻¹~2920 cm⁻¹Confirms the 3-methyl group.

Data derived from comparative analysis of standard pyrazole and bromobenzene vibrational frequencies.

Experimental Protocol: ATR-FTIR Methodology

Step-by-Step Workflow:

  • Instrument Initialization: Power on the FTIR spectrometer and ensure the diamond ATR crystal is clean using isopropanol and a lint-free wipe.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Self-validation step: Ensure the baseline is flat and free of residual sample peaks.

  • Sample Application: Deposit approximately 2–5 mg of neat this compound solid directly onto the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~80-100 units of pressure). This ensures uniform path length and prevents signal attenuation.

  • Data Collection: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by an automatic baseline correction.

  • Peak Picking & Assignment: Manually verify the presence of the 1560 cm⁻¹ (C=N), 1060 cm⁻¹ (C-Br), and the dual 780/690 cm⁻¹ (meta-OOP) peaks to confirm structural identity.

Workflow Visualization

The following logical workflow illustrates the critical path from sample preparation to structural validation, highlighting the specific decision gates used to differentiate the target from its isomers.

IR_Workflow Start Compound: 1-(3-Bromophenyl) -3-methyl-1H-pyrazole Prep Sample Preparation (Neat Solid on Diamond ATR) Start->Prep Background Background Scan (Air/Blank) Prep->Background Scan ATR-FTIR Measurement (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Background->Scan Process Spectral Processing (ATR Correction & Baseline) Scan->Process Peak1 Identify Pyrazole C=N (~1560 cm⁻¹) Process->Peak1 Peak2 Identify C-Br Stretch (~1060 cm⁻¹) Process->Peak2 Peak3 Identify Meta-C-H OOP (~780 & 690 cm⁻¹) Process->Peak3 Validation Structural Validation Confirmed Peak1->Validation Peak2->Validation Peak3->Validation

Figure 1: Step-by-step ATR-FTIR workflow for the structural validation of the target pyrazole.

Strategic Recommendations

When characterizing this compound, do not rely solely on the high-frequency functional group region. The pyrazole C=N stretch is highly conserved across all analogs and provides little differentiating power. Instead, researchers must focus on the low-frequency fingerprint region. The synergistic presence of the C-Br stretch (~1060 cm⁻¹) and the meta-disubstituted OOP bending (~780 and 690 cm⁻¹) serves as an unequivocal, self-validating spectroscopic signature that instantly distinguishes the target from des-bromo or para-bromo impurities.

References

  • PubChem Compound Summary for CID 70783, 3-Methyl-1-phenylpyrazole. National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook, SRD 69 (Evaluated Infrared Spectra). National Institute of Standards and Technology. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781. Available at:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Safety Protocol: 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 1-(3-Bromophenyl)-3-methyl-1H-pyrazole CAS: 89279-04-9 Risk Profile: Irritant / Potentially Harmful Primary Hazards: Skin/Eye Irritation (Category 2/2A), Respiratory Irritation (STOT SE 3).

Operational Directive: As a Senior Application Scientist, I must emphasize that while specific toxicological datasets for this exact isomer are often limited in public repositories, its structural analogs (e.g., 1-(3-bromophenyl)-1H-pyrazole) exhibit consistent hazard profiles. Therefore, this protocol enforces a conservative containment strategy . We treat this compound as a halogenated heterocyclic irritant with potential for dermal absorption due to the lipophilic bromine substituent.

Risk Assessment & Hazard Identification

The following classification is derived from Structure-Activity Relationships (SAR) of brominated phenyl-pyrazoles.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Category 2H315: Causes skin irritationLipophilic interaction with stratum corneum; reactive bromine moiety.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationPhysical abrasion (dust) and chemical irritation of mucosal membranes.
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of fine particulates during weighing/transfer.
Acute Toxicity (Oral) Category 4*H302: Harmful if swallowedPredicted based on pyrazole analogs; treat as harmful.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective barriers.

PPE Specifications Table
PPE ComponentMaterial / StandardSpecificationRationale (The "Why")
Hand Protection Nitrile Rubber Min.[3] Thickness: 0.11 mm Breakthrough > 480 minBrominated aromatics can degrade latex. Nitrile offers superior resistance to halogenated organics.
Eye Protection Chemical Splash Goggles ANSI Z87.1 / EN 166 Safety glasses are insufficient for fine powders which can bypass side-shields. Goggles seal the orbital area.
Body Protection Lab Coat (Cotton/Poly) High-neck, long sleeve Prevents particulate accumulation on street clothes.
Respiratory N95 / P100 (if outside hood)NIOSH / EN 149 Mandatory only if weighing outside a fume hood (strongly discouraged).

Operational Protocol: Handling & Synthesis

This workflow integrates engineering controls with procedural safety to create a self-validating safety system.

Phase A: Engineering Controls (The First Line of Defense)
  • Fume Hood: All open handling (weighing, transfer, dissolution) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry pyrazole powders are prone to static charge, leading to "scattering" and potential inhalation exposure.

Phase B: Step-by-Step Handling Workflow

1. Pre-Operational Check:

  • Verify fume hood flow.

  • Glove Inflation Test: Inflate nitrile gloves with air to check for pinhole leaks before donning. This is a critical self-validation step.

2. Weighing & Transfer:

  • Tare the receiving vessel (flask), not the spatula.

  • Transfer solid using a long-neck funnel to prevent dust from settling on the flask joint (which effectively prevents a proper seal later).

  • Scientific Insight: If the compound is caked, do not crush it in an open boat. Transfer to a mortar inside the hood to grind.

3. Reaction Setup:

  • When dissolving, add solvent slowly down the side of the flask to wash down any adherent powder.

  • Ensure the reaction vessel is vented (e.g., via an inert gas line) to prevent pressure buildup if heating is involved.

Phase C: Waste Disposal Strategy

Disposal Code: Halogenated Organic Waste (Due to the Bromine atom).

Waste StreamDescriptionProtocol
Solid Waste Contaminated paper, gloves, weighing boats.Double-bag in hazardous waste bags labeled "Solid Halogenated Toxic."
Liquid Waste Mother liquors, reaction solvents.Segregate into "Halogenated Solvent" carboy. Do NOT mix with acid/base streams.
Aqueous Waste Quench water, washes.[4][5]Check pH. If contaminated with organics, dispose as aqueous chemical waste.

Visualized Safety Workflow

The following diagram outlines the decision logic for PPE selection and spill response.

SafetyProtocol Start START: Handling this compound RiskAssess Risk Assessment: Isomer Analog Check (CAS 89279-04-9) Start->RiskAssess Engineering Engineering Control: Fume Hood Functional? RiskAssess->Engineering PPE_Select PPE Selection: Nitrile Gloves + Goggles + Lab Coat Engineering->PPE_Select Pass Stop HALT: Maintenance Required Engineering->Stop Fail Handling Handling Phase: Weighing & Transfer PPE_Select->Handling Spill EVENT: Spill Occurs Handling->Spill Accident Disposal Disposal: Halogenated Organic Waste Stream Handling->Disposal Success Response_Minor Minor Spill (<5g): Wet Wipe + Halogenated Waste Bin Spill->Response_Minor Small Scale Response_Major Major Spill: Evacuate Area + Call EHS Spill->Response_Major Large Scale Response_Minor->Disposal

Figure 1: Operational workflow for safety assessment, handling, and spill response logic.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[4][5][6][7] Hold eyelids apart. The bromine moiety can cause persistent irritation; seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water.[2][4][5][6][8] Do not use ethanol/acetone, as these solvents may increase the transdermal absorption of the brominated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 294877-33-1 (Analog: 1-(3-Bromophenyl)-1H-pyrazole). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.